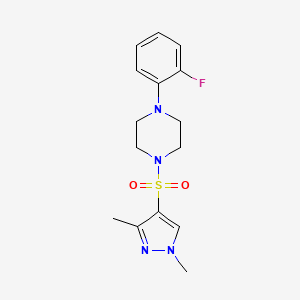
1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential antibacterial and anticancer properties, as evidenced by the research on various substituted piperazine compounds .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the connection reaction of a suitable heterocyclic compound with N-substituted piperazine. For instance, the synthesis of 1-methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine was optimized under conditions using acetonitrile as the solvent and triethylamine as the acid acceptor, achieving a yield of 75% at 25°C over 5 hours . Although the exact synthesis of 1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine is not detailed, similar methods could be applied for its synthesis.
Molecular Structure Analysis
Piperazine derivatives often crystallize in the monoclinic crystal system and adopt a chair conformation. Intermolecular hydrogen bonds such as C—H…O contribute to the crystal packing, as observed in related compounds . The molecular structure is further analyzed using techniques like single crystal X-ray diffraction, and computational methods such as density functional theory (DFT) calculations can provide insights into reactive sites for electrophilic and nucleophilic attacks .
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring and the connected heterocyclic moiety. The presence of sulfonyl groups and other electron-withdrawing or electron-donating groups can significantly affect the molecule's reactivity towards various reagents and conditions. The specific chemical reactions that 1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine undergoes are not described in the provided papers, but it can be inferred that its reactivity would be similar to other sulfonyl-substituted piperazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can lead to variations in these properties. For example, the introduction of a sulfonyl group can increase the compound's acidity and potentially its solubility in polar solvents. The antibacterial and anticancer activities of these compounds suggest they have sufficient stability and bioavailability to exert their biological effects .
Scientific Research Applications
Anticancer Applications
- Research into polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, demonstrated anticancer activity across a range of cancer cell lines, suggesting potential utility in cancer treatment strategies (Kostyantyn Turov, 2020).
Antibacterial and Biofilm Inhibition
- Studies on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacies and biofilm inhibition activities, indicating potential for addressing bacterial infections and biofilm-related issues (Ahmed E. M. Mekky, S. Sanad, 2020).
Enzyme Inhibition
- The oxidative metabolism of novel antidepressants involving compounds with piperazine components was studied, providing insights into drug metabolism and potential interactions within human biology (Mette G. Hvenegaard et al., 2012).
Antimicrobial and Antifungal Activities
- Synthesis and biological evaluation of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives revealed their potential in developing new antimicrobial and antifungal agents (Wu Qi, 2014).
Molecular Structure Investigations
- Molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties showcased the importance of structural analysis in understanding the properties and potential applications of novel compounds (Ihab Shawish et al., 2021).
properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O2S/c1-12-15(11-18(2)17-12)23(21,22)20-9-7-19(8-10-20)14-6-4-3-5-13(14)16/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYJQJBSWCZUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

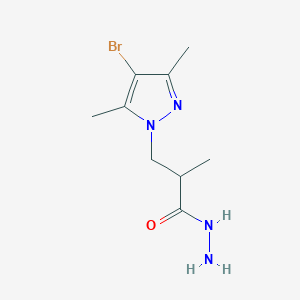
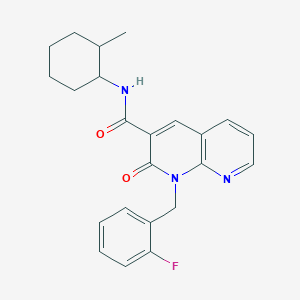
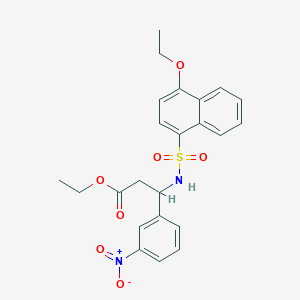
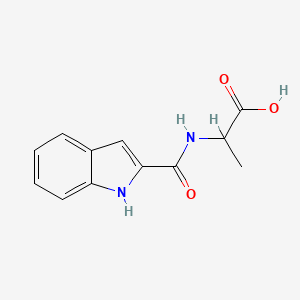
![6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2519702.png)
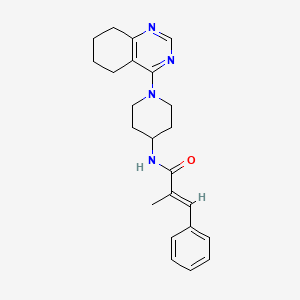
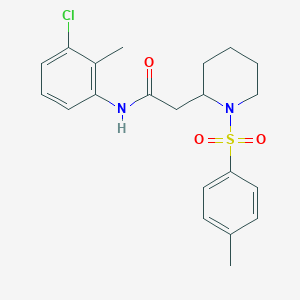
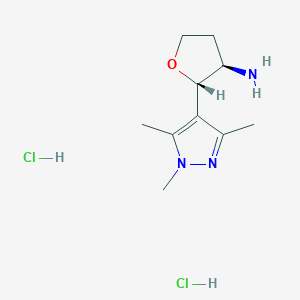
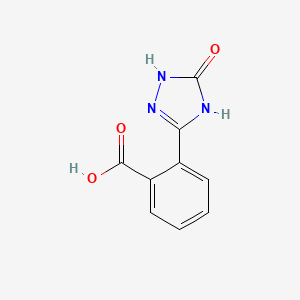
![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)
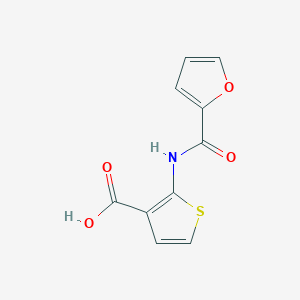
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
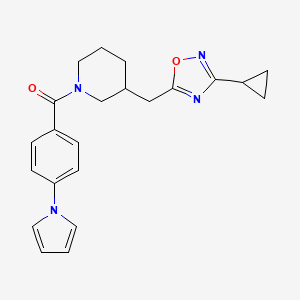
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)